molecular formula C21H18O3 B1289910 4-[3-(Benzyloxy)phenyl]phenylacetic acid CAS No. 893640-40-9

4-[3-(Benzyloxy)phenyl]phenylacetic acid

Cat. No.: B1289910
CAS No.: 893640-40-9
M. Wt: 318.4 g/mol
InChI Key: ZIJOHPIBEPFHFA-UHFFFAOYSA-N
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Description

4-[3-(Benzyloxy)phenyl]phenylacetic acid is a para-substituted phenyl-acetic acid derivative. It is known for its unique structural properties, where the molecule exists in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups . This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Benzyloxy)phenyl]phenylacetic acid typically involves the reaction of 3-(benzyloxy)benzaldehyde with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine and an oxidizing agent like potassium permanganate. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques like crystallization and chromatography ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Benzyloxy)phenyl]phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(Benzyloxy)phenyl]phenylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(Benzyloxy)phenyl]phenylacetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyloxyphenylacetic acid
  • Phenylacetic acid
  • 4-Hydroxyphenylacetic acid
  • 3,4-Dimethoxyphenylacetic acid

Uniqueness

4-[3-(Benzyloxy)phenyl]phenylacetic acid is unique due to its specific structural arrangement, which allows for the formation of centrosymmetric dimeric forms. This structural feature contributes to its distinctive chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-[4-(3-phenylmethoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c22-21(23)13-16-9-11-18(12-10-16)19-7-4-8-20(14-19)24-15-17-5-2-1-3-6-17/h1-12,14H,13,15H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJOHPIBEPFHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629611
Record name [3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893640-40-9
Record name [3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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